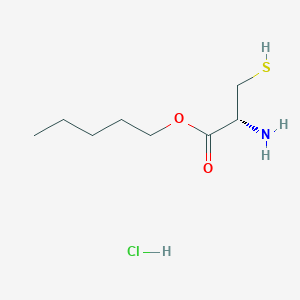
L-Cysteine n-amylester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteine n-amylester hydrochloride, also known as L-cysteine N-amyl ester hydrochloride, is a derivative of the amino acid cysteine. This compound is characterized by the presence of an ester group attached to the cysteine molecule, which is further modified by the addition of an amyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine n-amylester hydrochloride typically involves the esterification of L-cysteine with amyl alcohol in the presence of a suitable catalyst. One common method employs the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
化学反应分析
Types of Reactions
L-Cysteine n-amylester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-cysteine and amyl alcohol.
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides or sulfonic acids.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: L-cysteine and amyl alcohol.
Oxidation: Disulfides or sulfonic acids.
Substitution: Various substituted cysteine derivatives.
科学研究应用
L-Cysteine n-amylester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in studies involving protein modification and labeling.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cysteine metabolism and related disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of L-Cysteine n-amylester hydrochloride primarily involves its role as a cysteine derivative. In biological systems, it can be hydrolyzed to release cysteine, which is a key amino acid involved in various metabolic pathways. Cysteine plays a crucial role in the synthesis of glutathione, a major antioxidant, and in the formation of disulfide bonds in proteins . The ester form may also facilitate cellular uptake and improve bioavailability .
相似化合物的比较
Similar Compounds
- L-cysteine ethyl ester hydrochloride
- L-cysteine methyl ester hydrochloride
- L-cysteine monohydrochloride
Uniqueness
L-Cysteine n-amylester hydrochloride is unique due to the presence of the amyl group, which can influence its solubility, reactivity, and biological activity compared to other cysteine esters. This structural modification may enhance its utility in specific applications, such as targeted drug delivery or as a precursor in the synthesis of more complex molecules .
属性
分子量 |
227.8 |
|---|---|
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



